Desfluoro Rosuvastatin Sodium Salt
Description
Structural Identification and Characterization of Desfluoro Rosuvastatin Sodium Salt
Molecular Formula and Crystallographic Properties
This compound exhibits a well-defined molecular structure characterized by specific stereochemical configurations and distinct chemical functionality. The compound possesses the molecular formula C22H28N3O6S·Na, with a corresponding molecular weight of 485.53 grams per mole. Alternative formulations reported in the literature include C22H28N3O6S.Na with a molecular weight of 462.54 plus 22.99 for the sodium component. The free acid form of this compound, designated by Chemical Abstracts Service number 847849-66-5, demonstrates the molecular formula C22H29N3O6S with a molecular weight of 463.55 grams per mole.
The systematic chemical nomenclature for this compound follows the International Union of Pure and Applied Chemistry conventions as (3R,5S,6E)-3,5-dihydroxy-7-(4-isopropyl-2-(N-methylmethylsulfonamido)-6-phenylpyrimidin-5-yl)hept-6-enoic acid, sodium salt. This designation clearly delineates the stereochemical configuration at positions 3, 5, and 6, indicating the specific three-dimensional arrangement of functional groups that distinguishes this compound from other structural isomers.
The crystallographic properties of this compound manifest as a white to off-white solid under standard laboratory conditions. Storage requirements typically specify refrigeration at temperatures between 2-8 degrees Celsius to maintain structural integrity and prevent degradation. The compound demonstrates stability under ambient shipping conditions, facilitating distribution for analytical and research applications.
Spectroscopic Characterization Techniques
The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to establish definitive structural confirmation and purity assessment. These methodologies provide complementary information regarding molecular structure, functional group identification, and stereochemical configuration. The integration of diverse spectroscopic approaches ensures robust analytical characterization suitable for pharmaceutical quality control and regulatory submission requirements.
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy serves as the primary technique for structural elucidation and confirmation of this compound. The proton Nuclear Magnetic Resonance spectrum provides detailed information regarding the hydrogen atom environment within the molecule, enabling identification of functional groups and stereochemical configurations. Commercial suppliers consistently provide proton Nuclear Magnetic Resonance data as part of comprehensive analytical packages, ensuring structural authenticity and purity verification.
The Carbon-13 Nuclear Magnetic Resonance spectrum offers complementary structural information by revealing the carbon framework and electronic environment of individual carbon atoms. This technique proves particularly valuable for distinguishing between structurally similar compounds and confirming the absence of the fluorine-containing aromatic system that characterizes the parent rosuvastatin molecule. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation, provide additional structural confirmation for complex pharmaceutical compounds.
The availability of deuterated analogs and isotopically labeled standards enhances Nuclear Magnetic Resonance analysis capabilities, enabling precise quantitative determinations and facilitating pharmacokinetic studies. These specialized reference materials support advanced analytical method development and validation procedures required for pharmaceutical applications.
High-Resolution Mass Spectrometry Profiling
High-Resolution Mass Spectrometry constitutes an essential analytical technique for molecular weight confirmation and structural characterization of this compound. This technique provides precise molecular ion determination with exceptional mass accuracy, enabling differentiation from closely related structural analogs and impurities. The mass spectral fragmentation patterns offer valuable insights into molecular structure and can identify characteristic fragment ions that serve as diagnostic markers for compound identification.
The electrospray ionization mode typically employed for pharmaceutical compounds generates both positive and negative ion spectra, providing complementary structural information. The sodium salt form readily ionizes under electrospray conditions, producing characteristic molecular ion peaks that confirm the molecular formula and enable quantitative analysis. Tandem mass spectrometry experiments provide additional structural confirmation through controlled fragmentation studies that reveal specific bond cleavage patterns.
Advanced mass spectrometric techniques, including accurate mass measurements and high-resolution product ion scanning, support comprehensive impurity profiling and degradation pathway elucidation. These capabilities prove essential for pharmaceutical development programs requiring detailed understanding of compound stability and potential transformation products.
Infrared and Ultraviolet-Visible Spectral Features
Infrared spectroscopy provides characteristic functional group identification for this compound through vibrational frequency analysis. The spectrum typically exhibits distinctive absorption bands corresponding to hydroxyl groups, carbonyl functionality, and aromatic systems present within the molecular structure. The methylsulfonamide functionality produces characteristic stretching and bending vibrations that serve as diagnostic markers for structural confirmation.
The carboxylic acid sodium salt exhibits modified carbonyl stretching frequencies compared to the free acid form, reflecting the ionic nature of the sodium carboxylate functionality. Aromatic carbon-carbon stretching vibrations provide information regarding the phenyl ring substitution pattern, while aliphatic carbon-hydrogen vibrations confirm the presence of isopropyl and methyl substituents.
Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the aromatic pyrimidine and phenyl ring systems. Recent studies have demonstrated the application of mathematically filtered Ultraviolet spectroscopic methods for analytical determination of rosuvastatin-related compounds. The absorption characteristics in the Ultraviolet region provide valuable information for analytical method development and enable selective detection in the presence of related substances.
The combination of first derivative spectroscopy and ratio spectrum analysis enhances selectivity and enables quantitative determination in complex pharmaceutical formulations. These advanced spectroscopic techniques support quality control applications and facilitate analytical method validation for pharmaceutical manufacturing processes.
Comparative Structural Analysis with Rosuvastatin
The structural comparison between this compound and rosuvastatin reveals critical differences that significantly impact pharmacological activity and analytical characteristics. The primary structural distinction involves the absence of the fluorine substituent on the phenyl ring system in the desfluoro analog. Rosuvastatin contains a 4-fluorophenyl group attached to the pyrimidine ring, whereas this compound possesses an unsubstituted phenyl ring in the corresponding position.
The molecular formula comparison demonstrates this key difference: rosuvastatin sodium exhibits the formula C22H28FN3O6S·Na with a molecular weight of 503.5 grams per mole, while this compound shows C22H28N3O6S·Na with a molecular weight of 485.53 grams per mole. The molecular weight difference of approximately 18 atomic mass units corresponds precisely to the replacement of fluorine with hydrogen, confirming the structural relationship between these compounds.
The stereochemical configuration remains identical between both compounds, with the (3R,5S,6E) absolute configuration preserved in the desfluoro analog. This stereochemical similarity suggests that the synthetic pathways leading to both compounds likely involve common intermediates and transformation steps, with the fluorine substitution occurring at specific stages of the synthetic sequence.
| Parameter | Rosuvastatin Sodium | This compound | Difference |
|---|---|---|---|
| Molecular Formula | C22H28FN3O6S·Na | C22H28N3O6S·Na | Loss of F |
| Molecular Weight | 503.5 g/mol | 485.53 g/mol | -17.97 g/mol |
| Phenyl Substitution | 4-Fluorophenyl | Phenyl | Fluorine removal |
| Stereochemistry | (3R,5S,6E) | (3R,5S,6E) | Identical |
| Chemical Abstracts Service Number | 147098-18-8 | 847849-66-5 | Different |
The pharmacokinetic implications of fluorine removal have been demonstrated in clinical studies examining rosuvastatin disposition across different ethnic populations. Research indicates that rosuvastatin exhibits significant pharmacokinetic differences between Asian and Caucasian populations, with area under the concentration-time curve ratios of 2.31, 1.91, and 1.63 observed in Chinese, Malay, and Asian-Indian subjects respectively compared to Caucasian subjects. While specific pharmacokinetic data for the desfluoro analog remains limited, the structural modifications likely influence drug metabolism and clearance mechanisms.
The analytical implications of structural differences extend to spectroscopic and chromatographic behavior. The absence of fluorine eliminates characteristic Carbon-19 Nuclear Magnetic Resonance signals and modifies the electronic properties of the aromatic system. These changes affect retention times in liquid chromatography methods and may require adjusted analytical conditions for optimal separation and detection.
Properties
Molecular Formula |
C₂₂H₂₈N₃NaO₆S |
|---|---|
Molecular Weight |
485.53 |
Synonyms |
(3R,5S,6E)-3,5-Dihydroxy-7-[4-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-6-phenyl-5-pyrimidinyl]-6-heptenoic Acid Sodium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Structural Properties
The table below compares Desfluoro Rosuvastatin Sodium Salt with key rosuvastatin derivatives:
Notes:
- Discrepancies in molecular weight for this compound exist between sources (462.55 vs. 485.53 ). This may stem from differences in hydrate forms or reporting errors. The CAS-linked data from is prioritized.
- Rosuvastatin calcium’s bis-form structure ([C₂₂H₂₇FN₃O₆S]₂·Ca) enhances solubility and therapeutic efficacy .
Pharmacokinetic and Pharmacodynamic Differences
- Solubility and Bioavailability : Rosuvastatin calcium’s sparing solubility is mitigated by its salt form, ensuring gradual release and sustained action . This compound, as an impurity, lacks therapeutic activity but is critical for monitoring manufacturing consistency .
- Mechanism of Action: In vivo, rosuvastatin dissociates into its anion, which associates with cations (e.g., Na⁺, Ca²⁺) in systemic circulation.
Regulatory and Manufacturing Considerations
- Market Exclusivity : Salt forms (e.g., zinc) enable generic manufacturers to bypass patent restrictions via the FDA’s 505(b)(2) pathway, granting 3–5 years of exclusivity .
- Purity Standards : this compound is regulated as an impurity (EP Impurity M) and requires stringent QC. Analytical methods like HPLC and NMR are employed to verify purity ≥95% .
- By-Product Reduction : Rosuvastatin calcium production involves ion exchange (Na⁺ → Ca²⁺), which can leave sodium chloride/acetate impurities. Advanced purification techniques reduce these to <0.1% .
Preparation Methods
Direct Synthesis from Non-Fluorinated Precursors
This compound can be synthesized by modifying the pyrimidine ring synthesis step in rosuvastatin production. The fluorophenyl group is replaced with a non-fluorinated analog (e.g., phenyl or isopropyl-substituted pyrimidine).
Stepwise Synthesis Pathway:
-
Pyrimidine Core Formation :
-
Reactants : 4-Isopropyl-6-phenylpyrimidin-2-amine and methyl(methylsulfonyl)amine.
-
Conditions : Coupling under basic conditions (e.g., K₂CO₃, DMF, 80°C).
-
Product : 2-[(Methyl(methylsulfonyl)amino)-4-isopropyl-6-phenylpyrimidin-5-yl] intermediate.
-
-
Side-Chain Installation :
-
Reactants : The pyrimidine intermediate reacts with a dihydroxyheptenoic acid derivative (e.g., (3R,5S)-dihydroxyhept-6-enoic acid).
-
Conditions : Olefination or Wittig reaction using phosphonium salts (e.g., (4-fluorophenyl)methyltriphenylphosphonium bromide).
-
-
Sodium Salt Formation :
Critical Reaction Conditions:
| Step | Solvent | Temperature | Catalyst/Base | Yield |
|---|---|---|---|---|
| Pyrimidine Coupling | DMF | 80–100°C | K₂CO₃ | 70–85% |
| Olefination | THF | 0–50°C | KOBu-t | 60–75% |
| Sodium Salt Formation | EtOH/H₂O | 25°C | NaOH | 90–95% |
Isolation as a Byproduct in Rosuvastatin Synthesis
This compound may form as an impurity during rosuvastatin production due to incomplete fluorination or side reactions. For example:
Purification Techniques:
| Method | Conditions | Purity |
|---|---|---|
| Column Chromatography | Silica gel, MeOH/CH₃COOEt gradient | >95% |
| Crystallization | EtOAc/H₂O (3:2 v/v) | >98% |
| Recrystallization | Hexane/EtOAc | >99% |
Analytical Characterization
Spectroscopic Data
| Parameter | This compound | Rosuvastatin |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.2–7.8 (aromatic), 4.5–4.8 (isopropyl) | 7.2–7.8 (aromatic), 4.5–4.8 (isopropyl) |
| UV λmax (nm) | 242–248 (sodium citrate buffer) | 242–248 (sodium citrate buffer) |
| Mass (ESI⁺) | 485.53 [M+Na]⁺ | 481.5 [M+Na]⁺ |
Chromatographic Methods
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC (Impurity Profiling) | C18 (150 × 4.6 mm) | 0.05% H₃PO₄/ACN gradient | 16–18 (rosuvastatin), 14–16 (Desfluoro) |
| TLC | Silica Gel R₂₁ | DCM/MeOH/EtOAc/NH₃ | Rf ≈ 0.6 |
Stability and Impurity Control
This compound is prone to lactonization under acidic or high-temperature conditions. Stability data from patents indicate:
Q & A
Q. What are the key structural and physicochemical properties of Desfluoro Rosuvastatin Sodium Salt, and how are they validated experimentally?
this compound (C₂₂H₂₈N₃O₆S·Na; molecular weight 462.55) is characterized by the absence of a fluorine atom compared to Rosuvastatin. Structural validation typically employs nuclear magnetic resonance (NMR) for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for crystalline form analysis. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 242 nm, using a C18 column and gradient elution with acetonitrile-phosphate buffer (pH 3.0) .
Q. What methodologies are recommended for synthesizing this compound in laboratory settings?
Synthesis involves condensation of the pyrimidine core with a side-chain intermediate, followed by sodium salt formation. Critical steps include:
- Purification : Column chromatography (silica gel, chloroform:methanol 9:1) to isolate intermediates.
- Salt formation : Reaction with sodium hydroxide in ethanol under nitrogen, followed by recrystallization from aqueous ethanol to achieve >99% purity.
- Characterization : Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate and carboxylate functional groups .
Q. How can researchers ensure reproducibility in analytical assays for this compound?
Follow pharmacopeial guidelines for related statins (e.g., Fluvastatin Sodium):
- HPLC parameters : Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase of acetonitrile:0.1% phosphoric acid (45:55), flow rate 1.0 mL/min, and UV detection at 242 nm.
- System suitability : Ensure resolution >2.0 between analyte and impurities, with tailing factor <2.0 .
Advanced Research Questions
Q. How can mechanistic studies evaluate the role of this compound in oxidative stress modulation, and what models are appropriate?
Advanced studies may use Nrf2 pathway activation assays in rodent nephrotoxicity models:
- In vivo design : Administer 10–100 mg/kg/day orally to Wistar rats for 28 days, with endpoints including renal malondialdehyde (MDA), glutathione (GSH), and Nrf2 protein expression via Western blot.
- Controlled variables : Pair with inhibitors (e.g., brusatol for Nrf2 suppression) to isolate pathway-specific effects. Reference Rosuvastatin studies showing dose-dependent Nrf2 upregulation .
Q. What experimental design strategies optimize formulation stability for this compound in preclinical studies?
Employ response surface methodology (RSM) for formulation optimization:
- Factors : Microcrystalline cellulose (MCC) concentration (10–30%) and disintegrant type (e.g., croscarmellose sodium).
- Responses : Tablet hardness (>50 N), disintegration time (<5 min), and dissolution (>85% in 40 min).
- Validation : Use a central composite design with 9–13 experimental runs and polynomial regression to predict optimal factor levels .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- In vitro-in vivo correlation (IVIVC) : Compare metabolic stability in hepatic microsomes (e.g., CYP3A4/5 activity) with pharmacokinetic parameters (AUC, Cmax) in rodent models.
- Species-specific factors : Adjust for differences in plasma protein binding (e.g., rodent vs. human albumin affinity) using equilibrium dialysis .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicology studies?
Use non-linear mixed-effects modeling (NLME) to account for inter-individual variability:
- Endpoint : Repeated-measures ANOVA for longitudinal data (e.g., serum creatinine, BUN).
- Threshold identification : Benchmark dose (BMD) analysis to determine NOAEL/LOAEL, validated with bootstrap resampling .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
